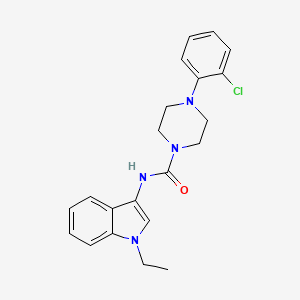
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, identified by its CAS number 941951-26-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including receptors and enzymes, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClN4O, with a molecular weight of approximately 382.9 g/mol. Its structure includes a piperazine ring, an indole moiety, and a chlorophenyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Receptor Binding Affinity
Research indicates that compounds with similar structures often exhibit significant binding affinity for various neurotransmitter receptors. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, particularly the D4 subtype, which is implicated in neuropsychiatric disorders. The IC50 values for receptor binding can provide insights into the potency of these compounds.
| Compound | Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine | D4 | TBD | TBD |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | >10,000 D4 vs D2 |
2. Anticancer Activity
Several studies have explored the anticancer properties of indole and piperazine derivatives. For example, compounds structurally related to 4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine have demonstrated moderate to potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
3. Antiviral Activity
The antiviral potential of this compound class has also been investigated. Some piperazine derivatives have shown efficacy against viral infections by inhibiting viral entry into host cells or interfering with viral replication mechanisms.
Case Studies
A notable study evaluated the structure-activity relationships (SAR) of piperazine derivatives and their antiviral properties against HIV and other viruses. The findings suggested that modifications on the piperazine ring could enhance antiviral activity significantly.
特性
IUPAC Name |
4-(2-chlorophenyl)-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-24-15-18(16-7-3-5-9-19(16)24)23-21(27)26-13-11-25(12-14-26)20-10-6-4-8-17(20)22/h3-10,15H,2,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZTYWRONTDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














